MAK683 is a potent, selective, and orally bioavailable small molecule inhibitor of embryonic ectoderm development (EED) protein. [] It functions by disrupting the interaction between EED and trimethylated histone H3 at lysine 27 (H3K27me3), ultimately inhibiting the activity of the Polycomb Repressive Complex 2 (PRC2). [] This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of H3K27, leading to transcriptional repression. [] Dysregulation of PRC2 activity is implicated in various cancers. []
The synthesis of MAK683 involves a multi-step process that optimizes its efficacy as an EED inhibitor. Initially, the synthesis begins with the formation of the triazolopyrimidine core, which is subsequently modified through various reactions to introduce the benzofuran and pyridine moieties. Key reactions include:
The detailed reaction pathways are typically optimized for yield and purity, ensuring that MAK683 meets pharmaceutical standards for clinical use .
MAK683 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical formula is C20H17FN6O, with a molecular weight of approximately 376.395 g/mol . The structure features:
The three-dimensional structure can be visualized using software tools like ChemDraw or molecular visualization platforms such as PyMOL .
MAK683 primarily acts through inhibition of the Polycomb Repressive Complex 2 by disrupting its interaction with EED. The compound's mechanism involves:
In vitro studies demonstrate that MAK683 effectively inhibits proliferation in various cancer cell lines, showcasing its potential as a therapeutic agent .
The mechanism of action for MAK683 involves several key processes:
Studies have shown that the IC50 value for MAK683 in inhibiting H3K27me3 methylation is approximately 1.014 nM, indicating high potency compared to other inhibitors .
MAK683 exhibits several notable physical and chemical properties:
Further characterization may include melting point determination and spectral analysis (NMR, IR) for purity assessment .
MAK683 is primarily under investigation for its potential applications in oncology. Key areas include:
Clinical trials have been initiated to evaluate its safety and efficacy in humans, particularly focusing on advanced malignancies resistant to conventional therapies .
Polycomb Repressive Complex 2 (PRC2) is a conserved epigenetic regulator that silences gene expression through histone H3 lysine 27 trimethylation (H3K27me3). This mark establishes facultative heterochromatin, repressing transcription of developmental genes and tumor suppressors in a cell-type-specific manner [2] [6].
The core PRC2 complex comprises four subunits:
Table 1: Core PRC2 Subunits and Functions
Subunit | Gene | Primary Function | Consequences of Dysregulation |
---|---|---|---|
EZH2 | EZH2 | Histone methyltransferase | Gain-of-function mutations in lymphoma |
EED | EED | H3K27me3 recognition & allosteric activation | Overexpression in solid tumors |
SUZ12 | SUZ12 | Complex stabilization | Loss-of-function in MPNSTs* |
RbAp48/46 | RBBP4/7 | Nucleosome interaction | Reduced activity in gliomas |
*Malignant Peripheral Nerve Sheath Tumors [2] [6]
These subunits assemble into a four-lobed architecture: the catalytic lobe (EZH2 SET domain), regulatory lobe (EED-EZH2 interactions), middle lobe (SUZ12 VEFS domain), and docking lobe (SUZ12-RbAp48) [6]. The SET domain of EZH2 contains a hydrophobic channel (lined by Y641, F667, F724) for lysine substrate accommodation and a SAM-binding pocket. Crucially, isolated EZH2 is autoinhibited, requiring assembly with EED and SUZ12 for activity [6].
PRC2 catalyzes sequential methylation of H3K27 via a "positive feedback loop":
This spreading mechanism enables PRC2 to establish broad repressive chromatin domains, maintaining cellular identity by silencing developmental genes. The process depends on EED’s ability to sense existing H3K27me3 through its WD40 β-propeller domain [4] [6].
EED functions as the PRC2 activation hub through two mechanisms:
Structural studies (PDB: 7QK4) reveal MAK683 occupies the H3K27me3-binding pocket of EED with 1.6 Å resolution, mimicking tri-methyllysine interactions. This competitively inhibits H3K27me3 binding, preventing allosteric activation [5] [9]. Notably, this mechanism disrupts PRC2 activity regardless of recruitment to chromatin, uncoupling recruitment and enzymatic output [4] [8].
PRC2-EED dysregulation drives cancer through distinct mechanisms:
Table 2: Oncogenic Contexts of PRC2-EED Dysregulation
Mechanism | Cancer Types | Consequence | Therapeutic Vulnerability |
---|---|---|---|
EZH2 gain-of-function mutations (Y646X) | DLBCL (25%), Follicular lymphoma | Hyper-H3K27me3 & silencing of tumor suppressors | EED inhibitors overcome EZH2i resistance |
SWI/SNF complex loss (SMARCB1, ARID1A) | MRT*, ovarian, pancreatic cancers | PRC2 dependency & aberrant silencing | Synthetic lethality with EED inhibition |
PRC2 subunit overexpression | Breast, prostate, NSCLC | Enhanced proliferation & metastasis | EEDi reverses H3K27me3-mediated repression |
*Malignant Rhabdoid Tumor [3] [7] [10] |
EED stabilizes the PRC2 holo-complex and mediates crosstalk with oncogenic pathways. In EZH2-mutant lymphomas, EED upregulation enhances PRC2 processivity, while in SMARCB1-deficient tumors, EED becomes essential for maintaining H3K27me3-dependent gene silencing [3] [7]. This creates therapeutic windows where MAK683 selectively targets PRC2-addicted cells.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7